Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate
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Overview
Description
Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, a dichlorophenoxy group, and a phenylnicotinate moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorophenol with ethyl 5-cyano-2-phenylnicotinate under specific conditions to form the desired product. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is usually heated to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the replacement of the dichlorophenoxy group with the nucleophile.
Scientific Research Applications
Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate exerts its effects involves interactions with specific molecular targets. The cyano group and dichlorophenoxy moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate can be compared with other similar compounds, such as:
- Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-methylnicotinate
- Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-ethylnicotinate
These compounds share structural similarities but differ in the substituents on the nicotinate moiety. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-2-27-21(26)15-11-14(12-24)20(25-19(15)13-7-4-3-5-8-13)28-17-10-6-9-16(22)18(17)23/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNANCJYCEWFLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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